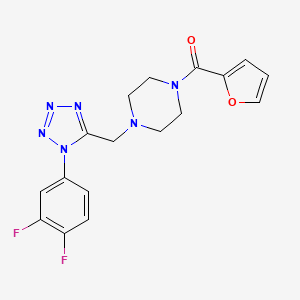

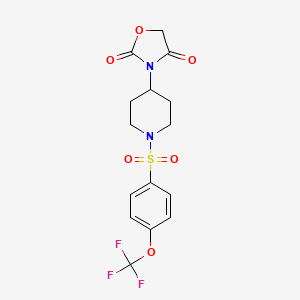

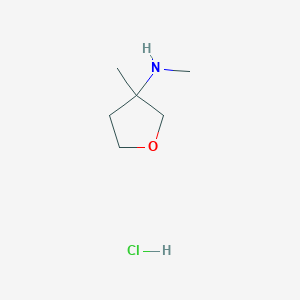

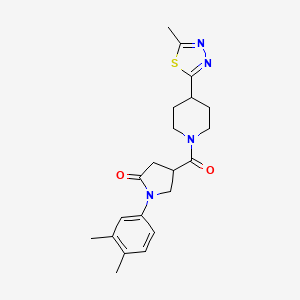

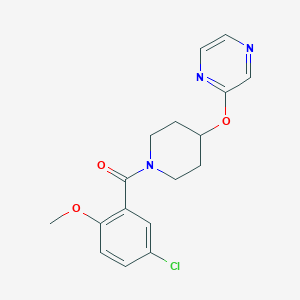

![molecular formula C23H20N2O4S B2941959 N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide CAS No. 895447-31-1](/img/structure/B2941959.png)

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide” is a compound that contains a benzoxazole moiety. Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using various methods. For instance, a series of novel new 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives were synthesized using 2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile and readily available aromatic carboxylic acids . Another method involves the synthesis of 2-substituted benzoxazole derivatives from 2-(benzo[d]oxazol-2-yl) aniline .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives can be complex and varied. For instance, benzoxazole derivatives can undergo electrophilic substitution, cyclization, reduction, and amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For instance, the melting point can be determined experimentally . The IR spectrum can provide information about the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazoles

This compound has been used in the synthesis of imidazoles. Specifically, benzo[d]oxazol-2-yl(aryl(thienyl))methanimines, which are key intermediates in the synthesis of four substituted imidazoles .

Antibacterial Activity

The compound has shown significant antibacterial activity. In a study, a series of N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria .

Synthesis of Benzoxazoles

The compound has been used in the synthesis of benzoxazoles. Specifically, it has been used in the synthesis of benzoxazole derivatives using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones .

QSAR Modeling

The compound has been used in Quantitative Structure-Activity Relationship (QSAR) modeling. In a study, a number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one were synthesized as the precursor substrates .

Synthesis of Benzamides

The compound has been used in the synthesis of benzamides. Specifically, it has been used in the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides .

Synthesis of Quinazolin-4(3H)-ones

The compound has been used in the synthesis of quinazolin-4(3H)-ones. Specifically, it has been used in the synthesis of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones .

Wirkmechanismus

Target of Action

The compound, N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide, exhibits significant insecticidal activity . It targets the GABA receptors in insects, specifically the lepidopteran pests . GABA (gamma-aminobutyric acid) receptors are crucial in the nervous system, playing a role in reducing neuronal excitability.

Mode of Action

This compound interacts with its targets, the GABA receptors, by allosterically inhibiting the GABA-activated chloride channels in insect nerve cells . This inhibition disrupts the normal functioning of the nervous system in the insects, leading to their demise .

Biochemical Pathways

It’s known that the compound interferes with the gabaergic system in insects . By inhibiting the GABA receptors, it disrupts the chloride ion flow into the neurons, leading to neuronal excitability and, ultimately, the death of the insect .

Pharmacokinetics

The compound’s insecticidal activity suggests it is likely absorbed and distributed within the insect’s body to exert its effects .

Result of Action

The primary result of the compound’s action is the death of the insect . By inhibiting the GABA receptors, the compound disrupts the normal functioning of the insect’s nervous system, leading to increased neuronal excitability and, ultimately, the insect’s death .

Action Environment

Like other insecticides, factors such as temperature, humidity, and the presence of other chemicals could potentially influence its effectiveness .

Zukünftige Richtungen

The future research in this field could focus on synthesizing new benzoxazole derivatives with improved biological activities. There is also a need for more in-depth studies to understand the mechanism of action of these compounds . The development of new synthetic methods could also be a promising area of research .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c1-16-9-11-19(12-10-16)30(27,28)14-13-22(26)24-18-6-4-5-17(15-18)23-25-20-7-2-3-8-21(20)29-23/h2-12,15H,13-14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPNOGIMBPHFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2941877.png)

![3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide](/img/structure/B2941882.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2941884.png)

![1-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2941896.png)

![2-chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B2941898.png)